

Preventing bleeding and migration of Pigment Orange 36 in plastics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PIGMENT ORANGE 36**

Cat. No.: **B078092**

[Get Quote](#)

Technical Support Center: Pigment Orange 36

Welcome to the technical support center for **Pigment Orange 36**. This resource provides researchers, scientists, and professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to pigment bleeding and migration in plastic applications.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of **Pigment Orange 36** in plastics, focusing on preventing bleeding and migration.

Issue: Pigment bleeding observed on the surface of a plastic part.

Q1: What are the primary causes of pigment bleeding and migration?

A1: Pigment bleeding and migration in plastics are complex phenomena where the colorant moves from the plastic matrix to the surface or into an adjacent material. The primary causes stem from several factors:

- Incompatibility: Poor compatibility between the pigment, polymer resin, and other additives (like plasticizers) is a leading cause.[\[1\]](#)[\[2\]](#)

- Processing Conditions: Excessive heat during processing can increase pigment solubility and mobility within the polymer.[2][3]
- Pigment Concentration: Using an excessive concentration of the pigment can lead to supersaturation, where unbound pigment particles are more likely to migrate.[2][3][4]
- Polymer Morphology: The structure of the polymer plays a role. Crystalline plastics, with their looser molecular structure, can be more prone to migration than amorphous plastics.[3]
- Additives: The presence of certain additives, especially liquid plasticizers, can facilitate pigment migration by creating pathways for the pigment to travel.[1][2]

Q2: My formulation uses plasticized PVC. How can I minimize **Pigment Orange 36** migration?

A2: Plasticized PVC is particularly susceptible to migration issues. To mitigate this:

- Select Appropriate Plasticizers: Opt for plasticizers with higher molecular weights or a higher degree of branching, as they are less mobile within the polymer matrix.[5] Reactive plasticizers that graft into the polymer matrix can also be highly effective.[5]
- Consider Surface Treatments: Applying a surface treatment to the final product can create a barrier to prevent plasticizer and pigment migration.[6] Methods include irradiation to create a cross-linked surface or applying a non-migrating topcoat.[6][7][8]
- Optimize Pigment Loading: Use the minimum effective concentration of **Pigment Orange 36**. Consult technical datasheets for recommended loading levels. Excessive pigment can readily be carried to the surface by migrating plasticizers.[5]
- Evaluate Pigment Grade: **Pigment Orange 36**, as a high-performance benzimidazolone pigment, generally exhibits good resistance to migration.[9][10] However, ensure the specific grade is recommended for plasticized PVC applications.

Q3: I am observing color bleeding in a polyolefin (PE/PP) application. What steps should I take?

A3: While **Pigment Orange 36** generally has good stability in polyolefins[9][10], issues can still arise.

- Verify Processing Temperatures: Ensure that the processing temperature is within the recommended range for **Pigment Orange 36**. Although it has good heat stability, excessive temperatures can still promote migration.[2]
- Check for Incompatible Additives: Slip agents or other processing aids can sometimes interact with pigments and encourage migration. Review all components of your formulation for compatibility.[11]
- Ensure Proper Dispersion: Poor dispersion can lead to localized high concentrations of pigment, which can act as focal points for bleeding.[2][4] Ensure your compounding process achieves a homogeneous mix.
- Review Pigment Loading: As with other polymers, avoid excessive pigment concentration. A loading level above 0.3% by weight can sometimes be problematic in rotational molding.[4]

Frequently Asked Questions (FAQs)

Q4: What is **Pigment Orange 36**?

A4: **Pigment Orange 36** (C.I. 11780) is a high-performance organic pigment belonging to the benzimidazolone class. It is known for its reddish-orange hue, excellent heat stability, and outstanding light and weather fastness, making it suitable for demanding applications in plastics, coatings, and inks.[12][13]

Q5: What are the key properties of **Pigment Orange 36**?

A5: **Pigment Orange 36** is valued for its robust performance characteristics. Key properties are summarized in the table below.

Q6: How do I test for pigment migration in my plastic samples?

A6: A standard method to test for pigment migration involves a contact test. A colored plastic sample is placed in direct contact with a white, plasticized PVC sheet. The assembly is then subjected to heat and pressure for a specified duration. After the test period, the white PVC is examined for any color staining. The degree of migration is assessed against a standard gray scale. A detailed protocol is provided in the "Experimental Protocols" section.[14]

Q7: Are there alternatives to **Pigment Orange 36** if migration issues persist?

A7: While **Pigment Orange 36** is a high-performance option, if migration remains a challenge, you could consider other high-performance pigments. Pigment Orange 64, a diketopyrrolopyrrole (DPP) pigment, offers exceptional brilliance and resistance properties, though it is typically more expensive.[\[15\]](#) For less demanding applications, other benzimidazolone pigments might offer a different balance of properties.[\[16\]](#)[\[17\]](#) Consulting with your pigment supplier for a formulation-specific recommendation is always the best course of action.[\[4\]](#)

Data Presentation

Table 1: Typical Properties of Pigment Orange 36

Property	Value	Source
Chemical Class	Benzimidazolone	[18]
C.I. Number	11780	[18]
CAS Number	12236-62-3	[9] [12] [18]
Density	1.5 - 1.7 g/cm ³	[12] [18]
Heat Stability	Stable up to 160°C (in some systems)	[12] [18]
Light Fastness (Full Shade, 1-8 scale)	8	[12] [18]
Weather Resistance (1-5 scale)	5	[12]
Acid Resistance (1-5 scale)	5	[12] [18]
Alkali Resistance (1-5 scale)	5	[12] [18]

Note: Properties can vary between different grades and manufacturers. Users should always refer to the specific technical data sheet for their product.

Experimental Protocols

Protocol: Evaluation of Pigment Migration in Plastics (Based on DIN 53775)

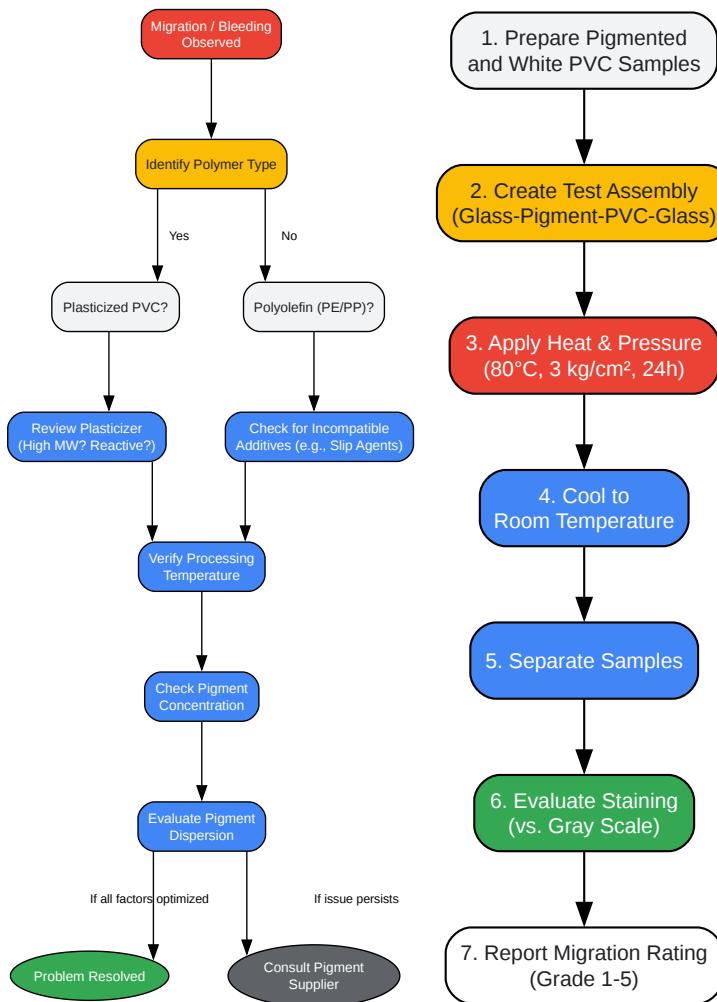
This protocol describes a standardized method to assess the tendency of **Pigment Orange 36** to migrate from a colored plastic sample into a flexible, white PVC sheet.

1. Materials and Equipment:

- Test Plaques: 0.2% **Pigment Orange 36** compounded in the test polymer (e.g., LDPE).
- Contact Sheets: White, flexible PVC sheets containing 2% TiO₂ and a known plasticizer (e.g., 80 PHR DOP).
- Glass Plates: Two clean, smooth glass plates per test assembly.
- Laboratory Oven: Capable of maintaining a constant temperature of 80°C ± 2°C.
- Weight: A calibrated weight to apply a pressure of 3 kg/cm².
- Gray Scale for Color Staining: To evaluate the degree of migration.

2. Procedure:

- Cut the pigmented test plaque and the white PVC contact sheet to identical dimensions (e.g., 50mm x 50mm).
- Clean the surfaces of both the test plaque and the contact sheet with ethanol to remove any surface contaminants. Allow to air dry completely.
- Place the pigmented test plaque onto one of the glass plates.
- Carefully place the white PVC contact sheet on top of the pigmented plaque, ensuring full and uniform contact between the surfaces.
- Place the second glass plate on top of the PVC sheet to create a sandwich assembly.
- Transfer the entire assembly into the laboratory oven, pre-heated to 80°C.


- Place the weight on top of the upper glass plate to apply a uniform pressure of 3 kg/cm².
- Maintain the assembly under these conditions for 24 hours.
- After 24 hours, remove the weight and take the assembly out of the oven. Allow it to cool to room temperature.
- Carefully separate the white PVC sheet from the pigmented plaque.

3. Evaluation:

- Visually inspect the surface of the white PVC sheet that was in contact with the pigmented sample for any signs of color transfer.
- Compare the degree of staining on the PVC sheet to the standard Gray Scale.
- Assign a rating from 1 to 5, where Grade 5 indicates no migration (no visible staining) and Grade 1 indicates severe migration.[\[14\]](#)

Visualizations

Troubleshooting Logic for Pigment Migration

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polymer additives FAQ | Chemical Products^{1/2} ADEKA [adeka.co.jp]
- 2. usmasterbatch.com [usmasterbatch.com]
- 3. The reasons for pigment precipitation in the plastics industry - Knowledge [dyestuffscn.com]

- 4. blog.rotomolding.org [blog.rotomolding.org]
- 5. forgeway.com [forgeway.com]
- 6. plasticsengineering.org [plasticsengineering.org]
- 7. ist.fraunhofer.de [ist.fraunhofer.de]
- 8. US4045600A - Method of inhibiting plasticizer migration from plasticized poly(vinyl chloride) substrates - Google Patents [patents.google.com]
- 9. DuraPaint®3236 Pigment Orange 36 | Fineland Chem [finelandchem.com]
- 10. zeyachem.net [zeyachem.net]
- 11. food.gov.uk [food.gov.uk]
- 12. icdn.tradew.com [icdn.tradew.com]
- 13. Pigment Orange 36-shanghai colors ltd [shanghai-colors.com]
- 14. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 15. nbinno.com [nbinno.com]
- 16. pigments.com [pigments.com]
- 17. pigments.com [pigments.com]
- 18. colors-india.com [colors-india.com]
- To cite this document: BenchChem. [Preventing bleeding and migration of Pigment Orange 36 in plastics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078092#preventing-bleeding-and-migration-of-pigment-orange-36-in-plastics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com